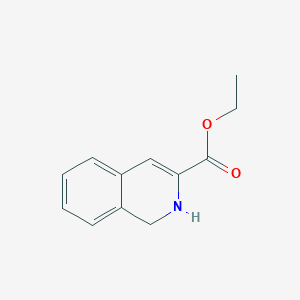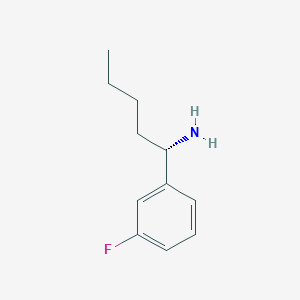
Ethyl 1,2-dihydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of organic compounds that are structurally related to quinolines and are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of isoquinolinium salts with nucleophilic reagents. For instance, the reaction of 3-ethoxycarbonyl isoquinolinium salts with organolithium, alcoholates, and borohydride reagents can yield 1,2-dihydroisoquinoline-3-carboxylates . Another method involves the use of Grignard reagents to achieve the addition reactions necessary for the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. For example, the reaction of 4,5-dimethoxy ortho-phthalaldehyde with diethyl aminomalonate in the presence of sodium ethoxide and magnesium sulfate can produce ethyl isoquinoline-3-carboxylates in high yields .
化学反応の分析
Types of Reactions
Ethyl 1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and borohydride reagents. Reaction conditions often involve the use of solvents such as methylene chloride and the presence of catalysts like sodium ethoxide .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
Ethyl 1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 1,2-dihydroisoquinoline-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to ethyl 1,2-dihydroisoquinoline-3-carboxylate include:
1,2,3,4-Tetrahydroisoquinoline-2-carboxylate: Another isoquinoline derivative with similar structural features.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A related compound with a different substitution pattern on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
95377-50-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
ethyl 1,2-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-7,13H,2,8H2,1H3 |
InChIキー |
XXVUIHBGWMJZAG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)




![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)


![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)

